![molecular formula C21H26ClN5O2S B4622075 N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)
N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide
Overview
Description
The compound belongs to a class of molecules that have been extensively studied for their diverse biological activities and chemical properties. Research on similar compounds, such as pyrazolopyrimidines and benzothienopyrimidines, has demonstrated their potential in medicinal chemistry, including their roles as inhibitors for specific enzymes and receptors, and their anticancer activities (Ismail et al., 2017).
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic heterocyclic compounds. For example, the synthesis of novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, which show some structural similarities to the requested compound, entails cyclocondensation, hydrolysis, and amidation steps (Lukić et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various analytical techniques, including X-ray crystallography. For instance, the structure of derivatives of pyrazolo[3,4-d]pyrimidin-4-ones was determined, highlighting the importance of precise structural information in understanding the chemical and biological properties of these compounds (Tavakoli-Hoseini et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class often include cyclocondensation, alkylation, and esterification. These reactions are critical for the introduction of various functional groups that significantly impact the compound's biological activity and chemical stability. For example, the synthesis of pyrazolopyrimidinones involves reactions with triethyl orthoesters and Brønsted-acidic ionic liquids as catalysts, demonstrating the compound's reactivity and potential for modification (Nohara et al., 1985).
Scientific Research Applications
Synthetic Approaches and Chemical Properties
- Researchers have developed methods for the synthesis of pyrazolopyrimidine derivatives, highlighting their potential in creating compounds with specific biological activities. These synthetic routes involve condensation reactions and have been evaluated for their efficiency in generating target molecules with desired functional groups (Rahmouni et al., 2016; Lukić et al., 2017).
Biological Evaluations
- Compounds within this chemical family have been assessed for their biological activities, including anticancer and anti-5-lipoxygenase effects. The structure-activity relationship (SAR) studies provide insights into the molecular features contributing to their biological efficacies (Rahmouni et al., 2016).
Medicinal Chemistry Applications
- Novel derivatives have been synthesized and tested for inhibition against specific enzymes like cathepsins B and K, showing the potential of these compounds in the development of therapeutic agents. The research into these derivatives opens new avenues for drug discovery, particularly in targeting diseases associated with these enzymes (Lukić et al., 2017).
Anticancer and Anti-inflammatory Properties
- The exploration of new esters and hybrids linked to pyrazolopyrimidinones has led to findings regarding their potential anticancer and anti-inflammatory properties. This line of research underscores the versatility of this compound class in the development of new therapeutic strategies (Vasylyev et al., 1999).
properties
IUPAC Name |
N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-4-chloro-2-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2S/c1-6-26-17(14(22)10-23-26)18(28)25-27-11(2)24-19-16(20(27)29)13-8-7-12(21(3,4)5)9-15(13)30-19/h10,12H,6-9H2,1-5H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWLMLRDBVRFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CC(CC4)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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